molecular formula C16H14FN3O B13841320 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one CAS No. 219533-65-0

2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one

Cat. No.: B13841320
CAS No.: 219533-65-0
M. Wt: 286.32 g/mol
InChI Key: LTCDLGUFORGHGY-FIBGUPNXSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a fluorophenyl group and trideuteromethyl substitution, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthesis may start with the preparation of the 7-amino-5-(2-fluorophenyl) intermediate, followed by the introduction of the trideuteromethyl group. Common reagents used in these reactions include amines, fluorobenzenes, and deuterated methylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one derivatives undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the carbonyl group to alcohols or amines.

    Substitution: Halogenation, alkylation, and acylation reactions on the benzene ring or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzodiazepines, while reduction can produce benzodiazepine alcohols or amines.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.

    Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.

    Medicine: Investigated for their pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects.

    Industry: Utilized in the development of new materials and as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, these compounds enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the fluorophenyl group and trideuteromethyl substitution may influence the binding affinity and selectivity of the compound for different receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one lies in its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. The trideuteromethyl group, in particular, can affect the metabolic stability and distribution of the compound in biological systems.

Properties

CAS No.

219533-65-0

Molecular Formula

C16H14FN3O

Molecular Weight

286.32 g/mol

IUPAC Name

7-amino-5-(2-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3

InChI Key

LTCDLGUFORGHGY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F

Origin of Product

United States

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